Ifenprodil tartrate

Neuroscience Pharmacology NMDA Receptor

Ifenprodil tartrate is the definitive first-generation GluN2B-selective NMDA receptor negative allosteric modulator for preclinical neuroscience research. Its 400-fold selectivity for GluN2B over GluN2A enables precise dissection of NR2B-mediated contributions to synaptic plasticity, excitotoxicity, and chronic pain. Unlike cleaner second-generation analogs (e.g., traxoprodil), ifenprodil's polypharmacology—including potent α1-adrenergic antagonism (IC50=110 nM) and GIRK channel inhibition—makes it uniquely suited for multi-target mechanistic studies. Validated in rodent MCAO stroke models with 21–42% infarct volume reduction. Selecting ifenprodil tartrate ensures fidelity to decades of published pharmacology.

Molecular Formula C25H33NO8
Molecular Weight 475.5 g/mol
Cat. No. B8810540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIfenprodil tartrate
Molecular FormulaC25H33NO8
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C21H27NO2.C4H6O6/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyFFYMSFGBEJMSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>71.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ifenprodil Tartrate: A Non-Competitive NMDA Receptor Antagonist with Defined GluN2B Subunit Selectivity and Auxiliary Pharmacology


Ifenprodil tartrate (NP-120 tartrate, RC-61-91 tartrate) is an atypical, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, belonging to the class of GluN2B subunit-selective negative allosteric modulators [1]. It is a small molecule (MW 475.53 g/mol for the hemitartrate salt) that binds with high affinity to the N-terminal domain of the GluN2B subunit, distinct from the ion channel pore [1]. Beyond its primary action on NMDA receptors, ifenprodil tartrate exhibits auxiliary pharmacological activities, including antagonism of α1 adrenergic receptors and inhibition of G protein-activated inwardly rectifying potassium (GIRK) channels [2]. The compound is supplied as a highly pure, synthetic powder, with reported purities up to 99.99% , and demonstrates good solubility in DMSO (up to 100 mg/mL) [3], making it suitable for a range of in vitro and in vivo research applications focused on neurological and psychiatric disorders.

Ifenprodil Tartrate Differentiation: Why Generic GluN2B Antagonists Are Not One-to-One Substitutes


Despite a shared primary target, not all GluN2B-selective NMDA receptor antagonists are functionally interchangeable. 'Second-generation' analogs, such as traxoprodil (CP-101,606) and Ro 25-6981, were explicitly developed to improve upon the selectivity and pharmacokinetic profile of ifenprodil [1]. Consequently, their off-target receptor interaction profiles, in vivo pharmacodynamic effects, and clinical development outcomes diverge significantly from the original compound [1]. For instance, traxoprodil exhibits markedly weaker α1 adrenergic affinity than ifenprodil (IC50 of 20 μM vs. 100 nM) [1], a difference that translates to distinct side-effect liabilities and impacts experimental design. Therefore, selecting a specific GluN2B antagonist for research requires a detailed, quantitative understanding of these differences, as the use of a more 'selective' analog does not guarantee an identical or even similar experimental outcome to ifenprodil. The evidence below provides this necessary quantitative differentiation for scientific and procurement decision-making.

Ifenprodil Tartrate: Quantified Differentiation Versus Key GluN2B Antagonist Comparators


Defined NMDA Receptor Subunit Selectivity Profile: GluN2B vs. GluN2A

Ifenprodil tartrate exhibits high affinity and selectivity for NMDA receptors containing the GluN2B (NR2B) subunit. In two-electrode voltage clamp experiments on Xenopus oocytes expressing cloned human receptor subunits, ifenprodil inhibits NMDA-induced currents at NR1A/NR2B receptors with an IC50 of 0.34 μM, a value 400-fold lower than its IC50 of 146 μM at NR1A/NR2A receptors . This selectivity is a core differentiating feature from non-selective NMDA antagonists like ketamine or MK-801.

Neuroscience Pharmacology NMDA Receptor Electrophysiology

Comparative α1 Adrenergic Receptor Affinity: Divergence from Traxoprodil

A key differentiator from second-generation GluN2B antagonists is ifenprodil's potent off-target activity at the α1 adrenergic receptor (α1-AR). Ifenprodil inhibits α1-AR with an IC50 of 110 nM [1]. In contrast, the more selective analog traxoprodil (CP-101,606) exhibits an IC50 of 20 μM for α1-AR [2], representing an approximately 180-fold weaker affinity. This pronounced difference in α1-AR antagonism is a critical experimental variable, as it contributes to ifenprodil's known vasodilatory and potential cardiovascular effects .

Pharmacology Drug Discovery Off-target Effects Adrenergic Receptor

Direct Inhibition of GIRK Channels: A Distinct Auxiliary Mechanism

Ifenprodil tartrate demonstrates a unique, direct inhibitory effect on G protein-activated inwardly rectifying potassium (GIRK) channels, which is not a primary property of all GluN2B antagonists. In Xenopus oocyte expression assays, ifenprodil reversibly reduced inward currents through GIRK channels (GIRK1/GIRK2, GIRK2, GIRK1/GIRK4) in a concentration-dependent manner, with significant effects observed at submicromolar concentrations [1]. This inhibition is voltage- and time-independent and occurs from the extracellular side, suggesting it is not a simple open-channel block [1]. This activity is distinct from its action at NMDA and α1 receptors.

Electrophysiology Cardiovascular Ion Channels GIRK

In Vivo Neuroprotective Efficacy in Focal Cerebral Ischemia Models

The neuroprotective capacity of ifenprodil tartrate is validated in animal models of focal cerebral ischemia. In a transient middle cerebral artery occlusion (MCAO) model in rats, intravenous administration of ifenprodil (10 μg/kg/min) significantly reduced infarct volume to 132 ± 14 mm³, compared to 168 ± 25 mm³ in saline-treated controls (p < 0.05), representing a 21.4% reduction in tissue damage [1]. Additionally, a separate study showed a 42% reduction in infarcted cortical volume at the highest tested dose [2]. These in vivo data provide a benchmark for the compound's functional efficacy in a disease-relevant context.

Stroke Neuroprotection Ischemia In Vivo Pharmacology

Broader Polypharmacology Profile: A Distinguishing Feature vs. Highly Selective Analogs

In contrast to later-generation GluN2B antagonists designed for high target selectivity, ifenprodil tartrate possesses a broader polypharmacological profile. Beyond its primary actions, it is documented to interact with sigma receptors [1] and serotonin (5-HT) receptors [2]. While precise Ki values for these interactions at the parent compound are less frequently reported, this known promiscuity is a key differentiator. This profile makes ifenprodil a useful tool for investigating complex, multi-target biological systems, but also necessitates careful interpretation of results, as phenotypic effects may arise from this combined pharmacology rather than from GluN2B antagonism alone.

Polypharmacology Receptor Profiling Sigma Receptor Serotonin Receptor

Ifenprodil Tartrate: Targeted Research Applications Guided by Quantified Pharmacology


Investigating the Functional Role of GluN2B-Containing NMDA Receptors

The high and quantifiable selectivity for GluN2B subunits (400-fold over GluN2A ) establishes ifenprodil tartrate as a primary pharmacological tool for isolating the specific contribution of GluN2B-containing NMDA receptors in electrophysiological, biochemical, and cell-based assays. This is particularly relevant for studies of synaptic plasticity, learning and memory, chronic pain, and excitotoxicity.

Preclinical In Vivo Modeling of Cerebral Ischemia and Stroke

Validated in vivo efficacy in reducing infarct volume by 21.4% to 42% in rodent MCAO models [REFS-2, REFS-3] positions ifenprodil tartrate as a key reference compound for preclinical stroke research. It is suitable for use as a positive control in evaluating novel neuroprotective agents or for investigating the mechanisms of post-ischemic injury and recovery.

Probing Multi-Target Pharmacology in Complex CNS Disorders

Ifenprodil's established polypharmacology, including potent α1 adrenergic antagonism (IC50 = 110 nM [3]) and GIRK channel inhibition [4], makes it uniquely suited for research into complex neurological and psychiatric disorders where multi-target modulation is hypothesized to be beneficial. This includes studies on substance use disorders, mood disorders, and certain types of pain, where its multi-modal action may produce a distinct in vivo phenotype compared to cleaner, single-target GluN2B antagonists.

Comparative Pharmacology Studies of GluN2B Antagonists

The clear quantitative differences in off-target activity, particularly the 180-fold higher affinity for α1-AR compared to traxoprodil [REFS-4, REFS-6], make ifenprodil an essential component for any study aiming to compare the functional and behavioral consequences of 'first-generation' versus 'second-generation' GluN2B receptor antagonists. Such comparisons are critical for understanding the structure-activity relationships and the role of off-target effects in therapeutic efficacy and side-effect profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ifenprodil tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.